7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Building Block Selection

7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid (CAS 60249-01-6; molecular formula C₈H₅NO₃S; MW 195.20 g/mol) is a heterobicyclic building block belonging to the thieno[2,3-c]pyridine class. The compound features a 7-oxo (lactam) group that provides hydrogen bond donor–acceptor functionality and a carboxylic acid at the 5-position for amide coupling or esterification, making it a versatile intermediate for constructing ATP-mimetic kinase inhibitors.

Molecular Formula C8H5NO3S
Molecular Weight 195.19
CAS No. 60249-01-6
Cat. No. B2982883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid
CAS60249-01-6
Molecular FormulaC8H5NO3S
Molecular Weight195.19
Structural Identifiers
SMILESC1=CSC2=C1C=C(NC2=O)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12)
InChIKeyDWNVRIUKTJNJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic Acid (CAS 60249-01-6): A Bifunctional Thienopyridine Scaffold for Kinase-Targeted Medicinal Chemistry


7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid (CAS 60249-01-6; molecular formula C₈H₅NO₃S; MW 195.20 g/mol) is a heterobicyclic building block belonging to the thieno[2,3-c]pyridine class . The compound features a 7-oxo (lactam) group that provides hydrogen bond donor–acceptor functionality and a carboxylic acid at the 5-position for amide coupling or esterification, making it a versatile intermediate for constructing ATP-mimetic kinase inhibitors [1]. Commercial availability from multiple suppliers with purities of 95–97% supports its procurement for medicinal chemistry and chemical biology applications .

Why Thienopyridine Building Blocks Cannot Be Interchanged: Positional and Oxidation-State Determinants for 7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic Acid


The thienopyridine chemical space encompasses six isomeric ring-fusion modes and multiple oxidation states, each producing distinct vectors for target engagement and physicochemical profiles [1]. Within the thieno[2,3-c]pyridine subclass alone, the position of the carboxylic acid (C-2 vs. C-5) determines the trajectory of elaborated substituents relative to the kinase hinge-binding motif, while the presence or absence of the 7-oxo group governs hydrogen-bonding capacity, lipophilicity, and susceptibility to aldehyde oxidase (AO) metabolism [2]. Published SAR campaigns have demonstrated that migration between regioisomeric scaffolds (e.g., thieno[2,3-b]pyridine to thieno[2,3-c]pyridine) can produce >100-fold shifts in cellular potency [3]. These findings underscore that generic substitution among thienopyridine building blocks is not viable without re-optimization of the entire SAR pathway.

Quantitative Differentiation Evidence: 7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic Acid vs. Closest Analogs


Physicochemical Differentiation: 7-Oxo Group Confers Higher Melting Point, Lower Lipophilicity, and Additional Hydrogen-Bond Capacity vs. the Non-Oxo Analog

The 7-oxo (lactam) substituent in the target compound produces substantial physicochemical differentiation from its closest non-oxo analog, thieno[2,3-c]pyridine-5-carboxylic acid (CAS 60249-08-3). The target compound exhibits a melting point elevated by 93 °C (333 °C vs. 240 °C), a boiling point elevated by ~82 °C (500.5 °C vs. 418.3 °C predicted), and a lower XLogP3 of 1.1 vs. an estimated ~1.5–2.0 for the non-oxo analog . The additional carbonyl oxygen increases the hydrogen bond acceptor count from 3 to 4 and the hydrogen bond donor count from 1 to 2 . The experimental logP (ALOGPS) measured for the target compound is 0.715 [1]. The predicted pKa of the non-oxo analog is 1.13 ± 0.30 .

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Regioisomeric Carboxylic Acid Position: 5-COOH vs. 2-COOH Produces Distinct Derivatization Vectors for Kinase Hinge Binding

The target compound places the carboxylic acid at the 5-position of the pyridine ring, adjacent to the 7-oxo lactam. Its regioisomer, 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360929-98-1), carries the carboxylic acid on the thiophene ring . In the context of kinase hinge binding, the 5-COOH vector orients elaborated substituents toward the solvent-exposed ribose pocket or selectivity pocket, whereas the 2-COOH vector directs substituents toward the gatekeeper region. Published GRK2 inhibitors built on the thieno[2,3-c]pyridine-5-substituted scaffold demonstrate that derivatization at this position yields potent, ligand-efficient inhibitors with IC₅₀ values in the nanomolar range for elaborated analogs [1]. Commercial pricing data indicate differential availability: the 5-COOH target compound (Enamine EN300-111457) is stocked in US and UA warehouses with 1–5 day lead time , while the 2-COOH isomer (CymitQuimica) is listed at €855/50 mg .

Kinase Inhibitor Design Regioisomeric SAR Synthetic Vector Analysis

Thieno[2,3-c]pyridine vs. Thieno[3,2-b]pyridine Ring Fusion: Different Biological Target Profiles for 7-Oxo-Carboxylic Acid Scaffolds

The target compound features a thieno[2,3-c]pyridine ring fusion, where the thiophene sulfur is oriented differently compared to the thieno[3,2-b]pyridine analog 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (CAS 90691-08-0) [1]. The thieno[3,2-b]pyridine-6-carboxylic acid scaffold has established precedent as a key intermediate in the synthesis of pumosetrag (MKC-733), a 5-HT₃ receptor agonist, and in antibacterial programs targeting gram-positive and gram-negative organisms (EP 0046990 A2) [2][3]. By contrast, the thieno[2,3-c]pyridine scaffold has gained recognition specifically as an ATP-mimetic kinase hinge-binding motif and has been employed in the development of GRK2 inhibitors with nanomolar cellular activity (IC₅₀ = 1.2 nM for optimized derivatives) and COT kinase inhibitors [4][5]. This target-class divergence means that procurement of the thieno[2,3-c]pyridine scaffold directs a program toward kinase-targeted applications, while the thieno[3,2-b]pyridine variant is more suitable for GPCR and antibacterial programs.

Ring-Fusion Isomerism Antibacterial Kinase Inhibition Scaffold Selection

Aldehyde Oxidase Metabolic Liability: The 7-Oxo Core Provides a Defined Metabolic Phenotype Distinct from the Non-Oxo Thieno[2,3-c]pyridine Scaffold

The thieno[2,3-c]pyridin-7(6H)-one core (the 7-oxo scaffold of which the target compound is a carboxylic acid derivative) was identified as the aldehyde oxidase (AO) metabolite of a CNS-penetrant thieno[2,3-c]pyridine M₄ PAM series [1]. In this study, Chopko et al. (2019) demonstrated that the parent thieno[2,3-c]pyridine core underwent AO-mediated oxidation to the thieno[2,3-c]pyridin-7(6H)-one, producing an equipotent metabolite that was non-CNS penetrant [1]. This metabolic liability can be exploited in two ways: (a) the 7-oxo scaffold can be used as a starting point to design AO-stable analogs (since the oxidation site is already occupied), or (b) it can be deliberately employed when peripheral restriction is desired. In contrast, the non-oxo thieno[2,3-c]pyridine core remains susceptible to AO oxidation at the 7-position, introducing pharmacokinetic uncertainty [1].

Drug Metabolism Aldehyde Oxidase CNS Penetration DMPK

HIV Inhibitor Regioisomeric SAR: Migration to the Thieno[2,3-c]pyridine Ring System Yields >100-Fold Potency Improvement

In a high-impact SAR study on HIV regulatory complex inhibitors, Chandrasekaran, Bayan et al. (2017) reported that migration from the original thieno[2,3-b]pyridine hit scaffold to the regioisomeric thieno[2,3-c]pyridine ring system produced analogs with single-digit nanomolar activity in both reporter and HIV infectivity assays, representing an improvement of >100-fold in potency over the original hits [1]. The study explicitly highlights the thieno[2,3-c]pyridine ring system as enabling the potency breakthrough and validates the scaffold as a privileged chemotype for antiviral drug discovery [1]. While the target compound (7-oxo-5-COOH) differs from the specific carboxamide analogs in this study, the core thieno[2,3-c]pyridine scaffold is the critical structural determinant of this potency advantage over other thienopyridine regioisomers [1].

Antiviral Drug Discovery HIV Rev-RRE Regioisomeric Scaffold Hopping Cellular Potency

Optimal Application Scenarios for 7-Oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic Acid Based on Quantitative Evidence


Kinase Inhibitor Library Design: ATP-Mimetic Hinge Binder Starting Point

The thieno[2,3-c]pyridine scaffold is explicitly validated as an ATP-mimetic hinge-binding motif suitable for kinase inhibitor development [1]. Programs targeting GRK2, COT kinase, or other kinases with a solvent-exposed channel adjacent to the hinge region benefit from the 5-COOH derivatization vector, which orients elaborated substituents toward selectivity-determining subpockets. The 7-oxo group provides an additional H-bond donor/acceptor pair (HBD=2, HBA=4) beyond what the non-oxo analog offers , enhancing hinge-region interactions while simultaneously blocking AO-mediated metabolic oxidation [2].

DMPK-Optimized Lead Generation: Exploiting the Pre-Oxidized 7-Oxo Core to Bypass Aldehyde Oxidase Liability

For programs where aldehyde oxidase-mediated metabolism at the α-position of fused heterocycles is a known liability, the 7-oxo scaffold offers a pre-oxidized starting point. As demonstrated by Chopko et al. (2019), the thieno[2,3-c]pyridin-7(6H)-one core is the metabolic endpoint of AO oxidation and retains equipotent target activity while altering tissue distribution [2]. Using the 7-oxo scaffold from the outset eliminates the need for late-stage AO-blocking strategies and provides more predictable in vivo pharmacokinetics.

Antiviral Drug Discovery: Privileged Thieno[2,3-c]pyridine Scaffold for Protein–RNA Interaction Inhibition

Published evidence demonstrates that the thieno[2,3-c]pyridine ring system, when compared with the thieno[2,3-b]pyridine scaffold, yields >100-fold improvement in cellular antiviral potency against HIV via inhibition of the Rev-RRE regulatory complex [3]. The 5-carboxylic acid handle of the target compound enables rapid amide coupling to generate focused libraries for screening against viral regulatory protein–RNA interactions.

Multi-Target Kinase Probe Synthesis: Dual GRK2/GRK3 Profiling

Elaborated derivatives built on the thieno[2,3-c]pyridine core have demonstrated nanomolar potency against both GRK2 (IC₅₀ = 1.2 nM) and GRK3 (IC₅₀ = 5.4 nM), with selectivity data available across the GRK family [4]. The target compound provides the core scaffold for synthesizing such probe molecules, with the 5-COOH position serving as the primary diversification point for exploring selectivity determinants between GRK isoforms.

Quote Request

Request a Quote for 7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.